
N-(3-Acetylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetylphenyl)guanidine is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.21 g/mol It is characterized by the presence of a guanidine group attached to a 3-acetylphenyl moiety
Preparation Methods
The synthesis of N-(3-Acetylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-acetylphenyl isothiocyanate with an amine, followed by deprotection to yield the desired guanidine compound . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines under appropriate conditions to form the guanidine functionality . Industrial production methods often utilize transition-metal-catalyzed guanylation reactions, which offer high efficiency and selectivity .
Chemical Reactions Analysis
N-(3-Acetylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.
Scientific Research Applications
N-(3-Acetylphenyl)guanidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and other nitrogen-containing compounds.
Material Science: This compound is employed in the development of advanced materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to form hydrogen bonds and interact with biological molecules, influencing their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating their function . Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes .
Comparison with Similar Compounds
N-(3-Acetylphenyl)guanidine can be compared with other guanidine derivatives, such as:
N-Phenylguanidine: Similar structure but lacks the acetyl group, resulting in different reactivity and applications.
N-(4-Acetylphenyl)guanidine: Similar to this compound but with the acetyl group in the para position, leading to variations in chemical behavior and biological activity.
N-(3-Methylphenyl)guanidine:
This compound stands out due to its unique combination of the guanidine and acetyl groups, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
2-(3-acetylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHJRBBQKRWMQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392344 |
Source


|
| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24723-13-5 |
Source


|
| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
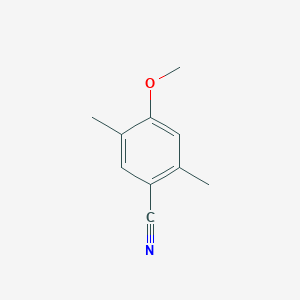

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)
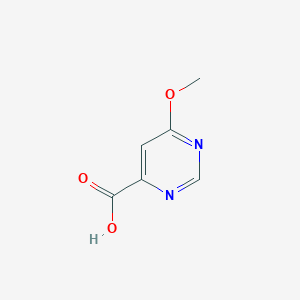
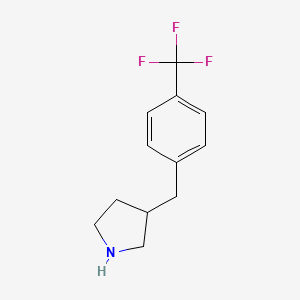
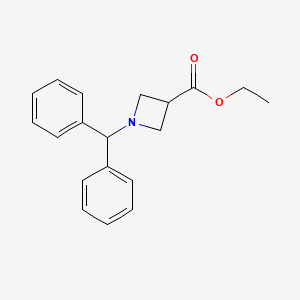

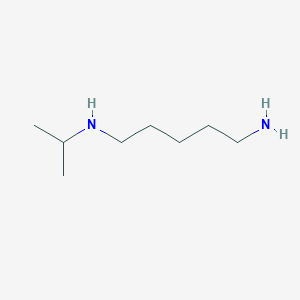

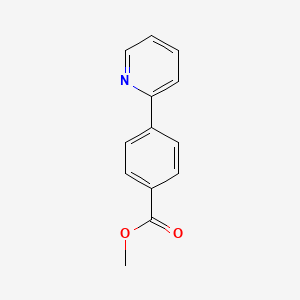
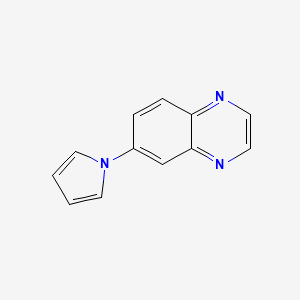
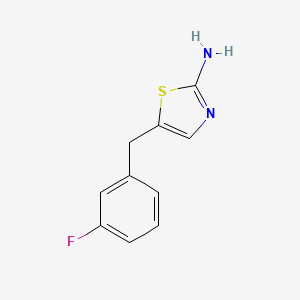
![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

